2,3,8-Trimethylnonane
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Overview
Description
2,3,8-Trimethylnonane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 8th positions. This compound is part of the larger family of hydrocarbons and is characterized by its relatively simple structure and lack of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8-Trimethylnonane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of more complex organic molecules. This process requires high pressure and temperature, along with a metal catalyst such as palladium or platinum. The goal is to achieve a high yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,8-Trimethylnonane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can convert the alkane into alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenated alkanes.
Scientific Research Applications
2,3,8-Trimethylnonane finds applications in various fields of scientific research:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3,8-Trimethylnonane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. Its non-polar nature allows it to dissolve in organic solvents and interact with other hydrophobic molecules, facilitating various chemical reactions .
Comparison with Similar Compounds
- 2,3,5-Trimethylnonane
- 2,2,3-Trimethylnonane
- 2,5,8-Trimethylnonane
Comparison: While these compounds share a similar molecular formula and structure, the position of the methyl groups can significantly influence their physical and chemical properties. For example, the boiling and melting points may vary due to differences in molecular symmetry and branching. 2,3,8-Trimethylnonane is unique in its specific arrangement of methyl groups, which can affect its reactivity and interactions with other molecules .
Properties
CAS No. |
62184-60-5 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,8-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-10(2)8-6-7-9-12(5)11(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
GQHCJRDJABETBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(C)C(C)C |
Origin of Product |
United States |
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